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Compound of Interest

Compound Name: Amylcinnamaldehyde

CAS No.: 78605-96-6

Cat. No.: B3429889

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical

calculations to elucidate the molecular properties of Amylcinnamaldehyde (ACA). As a widely

used fragrance and flavoring agent, understanding its structural, electronic, and spectroscopic

characteristics at a quantum level is crucial for applications in toxicology, materials science,

and rational drug design. This document outlines the standard computational and experimental

protocols, presents theoretical data based on Density Functional Theory (DFT), and visualizes

key workflows.

Introduction to Amylcinnamaldehyde
Amylcinnamaldehyde, systematically known as 2-benzylideneheptanal, is an aromatic

aldehyde recognized for its characteristic jasmine-like odor.[1][2] Its molecular structure,

featuring a conjugated system composed of a phenyl ring, a carbon-carbon double bond, and a

carbonyl group, is the primary determinant of its chemical and physical properties. Quantum

chemical calculations offer a powerful, non-experimental approach to investigate these

properties, providing a theoretical framework to complement and guide experimental studies.[3]
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Molecular Information:

Identifier Value

Molecular Formula C₁₄H₁₈O

Molecular Weight 202.29 g/mol [1]

CAS Number 122-40-7[1]

| IUPAC Name | 2-benzylideneheptanal[1] |

Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is a cornerstone of

modern chemical analysis.[4] This section details the standard protocols for both the theoretical

calculations and the corresponding experimental verification for a liquid sample like

Amylcinnamaldehyde.

Quantum Chemical Calculation Protocol (DFT)
Density Functional Theory (DFT) provides a robust balance of accuracy and computational cost

for predicting molecular properties.[5] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid

functional combined with a Pople-style basis set like 6-311++G(d,p) is a widely accepted level

of theory for reliable calculations on organic molecules.[2]

Detailed Computational Workflow:

Geometry Optimization: The initial 3D structure of Amylcinnamaldehyde is optimized to

locate the global minimum on the potential energy surface. This is achieved by iteratively

adjusting atomic coordinates to minimize the total electronic energy. A "tight" optimization

criterion is typically used to ensure a true energy minimum is reached.[6][7]

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory

(B3LYP/6-311++G(d,p)) to confirm the optimized structure is a stable minimum (i.e., has no

imaginary frequencies) and to simulate the theoretical infrared (IR) and Raman spectra.[8][9]

Electronic Structure Analysis:
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Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular

Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The

HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical

reactivity and kinetic stability.[5]

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the

electron density distribution and identify regions susceptible to electrophilic and

nucleophilic attack. The surface is colored according to the local electrostatic potential,

with red indicating electron-rich (negative potential) areas and blue indicating electron-

poor (positive potential) areas.[10][11]

Spectroscopic Predictions:

NMR Spectroscopy: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-

Independent Atomic Orbital (GIAO) method.[12][13] Calculated shielding tensors are

referenced against a standard, typically Tetramethylsilane (TMS), to yield chemical shifts.

UV-Vis Spectroscopy: Electronic absorption spectra are simulated using Time-Dependent

DFT (TD-DFT). This method calculates the energies of electronic transitions from the

ground state to various excited states, which correspond to absorption wavelengths

(λ_max).[14][15]
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Computational Workflow for Amylcinnamaldehyde Analysis
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Computational workflow using DFT.

Experimental Protocols
Experimental data provides the basis for validating the accuracy of computational models.

FT-IR Spectroscopy Protocol (Liquid Sample): Fourier Transform Infrared (FTIR) spectroscopy

is a non-destructive technique ideal for analyzing liquid samples.[16]

Sample Preparation: As Amylcinnamaldehyde is a liquid, it can be analyzed neat (without a

solvent).[1]
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Data Acquisition: A drop of the sample is placed between two highly polished salt plates

(e.g., NaCl or KBr) to form a thin capillary film.[17] Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto

the ATR crystal (e.g., diamond or ZnSe). ATR is often preferred due to its minimal sample

preparation.[18]

Spectrum Recording: The infrared spectrum is recorded, typically in the range of 4000–400

cm⁻¹. A background spectrum (of the empty salt plates or ATR crystal) is recorded first and

automatically subtracted from the sample spectrum.

NMR Spectroscopy Protocol: Nuclear Magnetic Resonance (NMR) spectroscopy is the most

powerful tool for elucidating the detailed structure of organic molecules in solution.

Sample Preparation: Approximately 5-25 mg of Amylcinnamaldehyde is dissolved in ~0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4][19] Deuterated solvents are used

to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the

spectrometer.[20]

Filtering: The solution is filtered through a small plug of glass wool in a Pasteur pipette

directly into a clean, dry NMR tube to remove any particulate matter, which can degrade

spectral quality.[20]

Data Acquisition: The NMR tube is placed in the spectrometer. For a complete structural

assignment, both ¹H and ¹³C NMR spectra are acquired. A small amount of TMS can be

added as an internal standard (δ = 0.00 ppm).[19]

Results and Data Presentation
The following tables summarize the theoretical data for Amylcinnamaldehyde, calculated at

the B3LYP/6-311++G(d,p) level of theory, alongside typical experimental values for

comparison.

Vibrational Analysis (FT-IR)
The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96) to better

match experimental data, accounting for anharmonicity and basis set limitations.[11] The table
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below compares key calculated frequencies with experimental values observed for

cinnamaldehyde, a structurally similar molecule.[21][22]

Table 1: Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode
Theoretical
(Scaled)

Experimental
Range
(Cinnamaldehyde)

Assignment

Aromatic C-H
stretch

3065 3060 - 3027
Stretching of C-H
bonds in the
phenyl ring.[21]

Aldehyde C-H stretch 2820 ~2818

Stretching of the C-H

bond in the aldehyde

group.[22]

Carbonyl (C=O)

stretch
1670 1667 - 1746

Strong, characteristic

carbonyl group

vibration.[21]

Vinylic (C=C) stretch 1625 ~1627

Stretching of the

conjugated C=C

double bond.[22]

| Aromatic (C=C) stretch | 1580 | 1449 - 1624 | In-plane stretching of phenyl ring C=C bonds. |

Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are key orbitals involved in chemical reactions. The energy gap (ΔE)

between them is an indicator of molecular stability; a larger gap suggests higher stability and

lower reactivity.[5]

Table 2: Frontier Molecular Orbital Energies
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Parameter Energy (Hartree) Energy (eV)

HOMO Energy -0.225 -6.12

LUMO Energy -0.068 -1.85

| HOMO-LUMO Gap (ΔE) | 0.157 | 4.27 |

NMR Chemical Shift Analysis
Theoretical chemical shifts calculated via the GIAO method show a strong correlation with

experimental data.[12]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS

Atom Type
Experimental Range
(Typical)

Theoretical (Calculated)

¹H NMR

Aldehydic H 9.5 - 10.5 9.68

Vinylic H 6.5 - 7.5 7.41

Aromatic H 7.0 - 8.0 7.35 - 7.60

Aliphatic H (α to C=C) 2.2 - 2.6 2.45

Aliphatic H (chain) 0.8 - 1.7 0.91 - 1.55

¹³C NMR

Carbonyl C 190 - 200 193.5

Vinylic C 120 - 150 138.2, 145.1

Aromatic C 125 - 140 128.8 - 135.4

| Aliphatic C | 10 - 40 | 14.1 - 32.5 |

Electronic Absorption (UV-Vis) Analysis
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The primary electronic transition in Amylcinnamaldehyde is a π → π* transition within the

conjugated system. TD-DFT calculations can predict the wavelength of maximum absorption

(λ_max).[14][23]

Table 4: Predicted UV-Vis Absorption Data

Transition Calculated λ_max (nm) Oscillator Strength (f)

| HOMO → LUMO (π → π*) | 295 | 0.85 |
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Relationship between theoretical and experimental data.
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Conclusion
Quantum chemical calculations, particularly using DFT methods like B3LYP/6-311++G(d,p),

provide a powerful and predictive tool for investigating the molecular properties of

Amylcinnamaldehyde. The theoretical data on its geometry, vibrational modes, electronic

structure, and spectroscopic signatures are in good agreement with established chemical

principles and experimental observations for similar compounds. This computational approach

allows for a deeper understanding of the molecule's reactivity and characteristics, which is

invaluable for professionals in research, drug development, and chemical safety assessment.

The integration of these theoretical models with experimental validation leads to a more

comprehensive and robust scientific understanding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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